![molecular formula C19H18N2O2 B5158893 N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5158893.png)
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom, an ethyl group at the 7-position of the indole ring, and an oxoacetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.
Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxoacetamide group, converting it to an amide or amine.
Substitution: The benzyl group and the ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, and various alkyl halides.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: The compound is used as a probe to study various biological pathways and mechanisms.
Chemical Biology: It serves as a tool compound to investigate the structure-activity relationships of indole derivatives.
Industrial Applications: The compound may be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the ethyl group at the 7-position.
N-benzyl-2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide: Has a methyl group instead of an ethyl group at the 7-position.
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoethanamide: Has an ethanamide group instead of an oxoacetamide group.
Uniqueness
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the ethyl group at the 7-position and the oxoacetamide group at the 2-position, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-14-9-6-10-15-16(12-20-17(14)15)18(22)19(23)21-11-13-7-4-3-5-8-13/h3-10,12,20H,2,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTREQLJWAZYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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